molecular formula C8H5BrO3 B3053764 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 56008-63-0

4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No. B3053764
CAS RN: 56008-63-0
M. Wt: 229.03 g/mol
InChI Key: QBVZVVIMRXNRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound with the CAS Number: 56008-63-0 . It has a molecular weight of 229.03 and its IUPAC name is 4-bromobenzo[d][1,3]dioxole-5-carbaldehyde .


Synthesis Analysis

The synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), a derivative of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde, was achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The InChI code for 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde is 1S/C8H5BrO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2 . The linear formula for this compound is C8H5BrO3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Azoles Synthesis : 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde plays a role in the synthesis of azoles, contributing to the study of transmetallations and cyclization processes in chemical synthesis (Iddon et al., 1995).
  • Crystal Structure Formation : This compound is involved in the formation of crystal structures, as demonstrated in the synthesis of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (Arderne et al., 2021).

Chemical Tautomerism and Luminescence Studies

  • Tautomeric Equilibrium : It is used in studies of tautomeric equilibrium, such as in the case of dibenzo(benzo)-18-crown-6-containing N-arylimines, which exhibit benzoid-quinoid tautomerism (Dubonosov et al., 2009).
  • Luminescence Properties : The compound's derivatives are investigated for spectral luminescence properties, highlighting its potential in the development of chemosensor systems with intramolecular charge transfer (Dubonosov et al., 2009).

Novel Synthetic Routes and Antioxidant Studies

  • Development of Heterocyclic Compounds : It aids in the development of novel heterocyclic compounds like benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, which have shown significant antioxidant properties (Nikhila et al., 2020).
  • Synthesis of Triazoles : The compound is pivotal in synthesizing new 1,2,4-triazoles, crucial in the field of antimicrobial research (Bayrak et al., 2009).

Pharmaceutical Applications

  • Pharmaceutical Research : Its derivatives are explored for their potential in pharmaceutical applications, particularly in the synthesis of compounds with antimicrobial activities (Umesha & Basavaraju, 2014).

properties

IUPAC Name

4-bromo-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVZVVIMRXNRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469260
Record name 1,3-Benzodioxole-5-carboxaldehyde, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde

CAS RN

56008-63-0
Record name 1,3-Benzodioxole-5-carboxaldehyde, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.